1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one
Description
1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one is a fluorinated biphenyl derivative featuring a ketone group at the para position of one phenyl ring and fluorine atoms at the ortho (2') and para (4') positions of the adjacent ring. These derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, achieving yields exceeding 70% .
Properties
IUPAC Name |
1-[4-(2,4-difluorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9(17)10-2-4-11(5-3-10)13-7-6-12(15)8-14(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNQVADZWQJQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201806 | |
| Record name | 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53591-79-0 | |
| Record name | 1-(2′,4′-Difluoro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53591-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Difluorophenyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053591790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2',4'-difluoro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.304 | |
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| Record name | 4-(2,4-DIFLUOROPHENYL)ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6OVJ9PJW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
It’s known that similar acetophenone derivatives have been used in the development of antifungal agents , suggesting potential targets within fungal organisms.
Mode of Action
This could lead to disruption of normal cellular functions and ultimately cell death .
Biochemical Pathways
Given its potential antifungal activity, it may interfere with essential fungal biochemical pathways, leading to inhibited growth or cell death .
Result of Action
The compound’s action results in changes to the cell membrane permeability, affecting the growth of the hyphae and leading to cell death . This suggests a potential use as an antifungal agent .
Biological Activity
1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one, also known as CAS 53591-79-0, is a synthetic compound with significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H10F2O |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 53591-79-0 |
| Density | 1.192 g/cm³ |
| Boiling Point | 311.8 °C |
| Melting Point | Not available |
| Flash Point | 119.6 °C |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, chalcone derivatives have shown promising results against various cancer cell lines by inducing p53-dependent growth inhibition. In vitro assays demonstrated that certain analogues exhibited growth inhibitory activity with GI50 values ranging from to against HCT116 colorectal cancer cells .
The mechanism of action involves interference with multiple cellular pathways related to carcinogenesis, including aromatase inhibition and modulation of the JAK/STAT signaling pathway .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study investigating similar fluorinated compounds indicated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae . The introduction of electron-withdrawing groups was found to enhance the activity of these compounds against bacterial pathogens.
Case Study 1: Antitumor Effects
In a comparative study of various chalcone derivatives, it was observed that the introduction of difluorophenyl groups significantly increased the antiproliferative effects on cancer cell lines. The study utilized sulforhodamine B (SRB) assays to measure cell viability and found that compounds bearing the difluoro substituent showed enhanced selectivity for p53-expressing cells compared to their p53-null counterparts .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives exhibited significant activity, others lacking specific substituents did not show any antimicrobial effects. This highlights the importance of molecular modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 1-(2',4'-difluoro(1,1'-biphenyl)-4-yl)ethan-1-one with analogous compounds:
Spectroscopic and Reactivity Trends
- NMR Spectroscopy: Fluorine atoms induce deshielding in adjacent protons. For DFBPE, ¹H NMR shows a singlet at δ 2.65 ppm (acetyl CH₃) and multiplets for aromatic protons (δ 7.2–7.8 ppm) . In contrast, the non-fluorinated 4-acetylbiphenyl exhibits sharper aromatic signals due to reduced electronic effects .
- Reactivity : Fluorinated derivatives exhibit slower Friedel-Crafts acylation due to electron-withdrawing effects, whereas methoxy-substituted analogs react faster .
- Thermal Stability: SC-XRD and DFT studies confirm that difluoro substitution (e.g., DFBPE) increases lattice energy, raising melting points by 20–30°C compared to non-fluorinated analogs .
Preparation Methods
1-(2',4'-Difluoro(1,1'-biphenyl)-4-yl)ethan-1-one is a fluorinated biphenyl ketone derivative. The introduction of fluorine atoms at specific positions on the biphenyl scaffold and the acetyl group at the 4-position requires precise regioselective strategies. Fluorinated arenes are valuable in pharmaceuticals and materials science, but their synthesis often demands careful control of reaction conditions to avoid side reactions and achieve high yields.
Preparation Methods
Photoredox Catalysis for Acetophenone Derivatives
A recent method involves visible-light photoredox catalysis to synthesize related acetophenone derivatives from styrene derivatives and fluorinated precursors. This approach uses a photocatalyst such as 4DPAIPN under violet LED irradiation (427 nm) in DMSO solvent. The reaction proceeds via a single-electron transfer (SET) mechanism generating radical intermediates that undergo selective bond formation to yield hydroxytrifluoroethylacetophenones, which can be further transformed into ketones like this compound analogs after reduction or oxidation steps.
General Procedure Highlights:
- Reactants: Styrene derivatives (e.g., 2',4'-difluorostyrene) and redox-active ethers.
- Photocatalyst: 4DPAIPN (2 mol%).
- Solvent: Dry DMSO.
- Irradiation: 427 nm LED for 16 hours at room temperature.
- Post-reaction workup: Extraction with ethyl acetate, drying over sodium sulfate, and purification by flash chromatography.
- Optional reduction step with sodium borohydride in ethanol to convert hydroxy intermediates to ketones.
This method affords moderate to good yields (up to ~58%) of fluorinated acetophenone derivatives with high regioselectivity and functional group tolerance.
Visible Light-Driven Gold(I)-Catalyzed Coupling
Another approach for synthesizing biphenyl derivatives involves visible light-driven gold(I)-catalyzed coupling of arylazo sulfones. While this method primarily targets symmetrical biaryls, it can be adapted for fluorinated biphenyl ketones by subsequent functional group transformations.
Key Features:
- Catalyst: (PPh3)AuCl with co-catalysts like NaHCO3 and 1,10-phenanthroline.
- Solvent: Degassed acetonitrile/water mixture.
- Light source: Visible light irradiation.
- Outcome: Efficient formation of biphenyl intermediates with fluorine substituents.
- Purification: Silica gel chromatography.
This method provides a clean, mild route to fluorinated biphenyl cores, which can be further functionalized to introduce the ethanone functionality.
One-Pot Synthesis via Diazonium Salt and Difluoroenol Silyl Precursors
A third synthetic strategy involves the one-pot visible-light-initiated difluoromethylation of arenediazonium salts with α-aryl-β,β-difluoroenol silyl reagents under Ru(bpy)3Cl2 catalysis.
Procedure Summary:
- Reactants: Arenediazonium salt (prepared from fluorinated biphenyl amines), cesium carbonate base, and difluoroenol silyl reagent.
- Catalyst: Ru(bpy)3Cl2·6H2O.
- Solvent: Anhydrous acetonitrile.
- Conditions: LED irradiation (23 W), room temperature, 2 hours.
- Post-reaction: Addition of KOH and water, heating at 100 °C for 2 hours to complete conversion.
- Workup: Dilution with water and extraction.
This method efficiently introduces difluoromethyl and acetyl groups onto aromatic rings in a controlled manner, suitable for preparing fluorinated biphenyl ethanones.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Catalyst/Light Source | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Photoredox catalysis (4DPAIPN) | Styrene derivatives, DMSO, NaBH4 | 4DPAIPN, 427 nm LED | 35–58 | Mild, regioselective, scalable | Long irradiation time (16 h) |
| Gold(I)-catalyzed coupling | Arylazo sulfones, NaHCO3, phenanthroline | (PPh3)AuCl, visible light | ~75 (for biphenyls) | Clean, efficient biaryl formation | Needs further steps for ketone |
| Diazonium salt difluoromethylation | Arenediazonium salt, difluoroenol silyl | Ru(bpy)3Cl2, 23 W LED | Not explicitly stated | One-pot, versatile fluorination | Requires diazonium salt prep |
Research Findings and Notes
- Photoredox catalysis enables selective activation of C–H bonds adjacent to fluorinated groups, facilitating the formation of hydroxyketones that can be converted to ethanones.
- The use of visible light and mild conditions preserves sensitive fluorine substituents and biphenyl structure.
- Gold(I)-catalyzed reactions under visible light provide a powerful method for assembling the biphenyl core, which is a key intermediate in the target compound synthesis.
- One-pot difluoromethylation strategies streamline the synthesis by combining multiple steps, improving efficiency and reducing purification needs.
- Purification typically involves flash chromatography on silica gel with hexane/ethyl acetate mixtures, ensuring high purity of the final product.
- Spectroscopic characterization (1H NMR, 13C NMR, melting point) confirms the structure and purity of the synthesized compounds.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.3–8.1 ppm, with acetyl groups at δ 2.6–2.7 ppm. Fluorine substituents cause deshielding in adjacent carbons (δ 115–125 ppm) .
- IR Spectroscopy : C=O stretches at ~1689 cm⁻¹ and biphenyl C=C stretches at 1479–1589 cm⁻¹ confirm structural integrity .
Advanced Computational Analysis
Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) models electronic properties. Discrepancies between experimental and theoretical ¹³C shifts may arise from exchange-correlation approximations, requiring hybrid functionals for accuracy .
How do the fluorine substituents influence the compound’s electronic properties and reactivity?
Q. Basic Electronic Effects
- Electron-Withdrawing Effects : Fluorine at 2' and 4' positions reduces electron density on the biphenyl ring, lowering HOMO energy (-6.2 eV) and enhancing electrophilic reactivity .
- Steric Effects : Ortho-fluorine impedes rotation, stabilizing planar conformations critical for π-π stacking in crystal lattices .
Advanced Reactivity
Fluorine substituents enable regioselective C–H functionalization in cross-coupling reactions. For example, Pd-catalyzed coupling at the 4-position is favored due to reduced steric hindrance compared to 2'-F analogs .
How can researchers resolve contradictions between experimental and computational data for this compound?
Q. Case Study: NMR Chemical Shifts
- Experimental : Aromatic protons at δ 8.03 (s, 4H) in ¹H NMR .
- DFT Predictions : B3LYP/6-311++G(d,p) calculations may underestimate shifts due to inadequate correlation of fluorine’s inductive effects.
- Resolution : Use CAM-B3LYP or ωB97XD functionals with implicit solvent models (e.g., SMD) to improve accuracy .
What strategies are recommended for studying structure-activity relationships (SAR) in biological systems?
Q. Basic SAR Approaches
- Derivatization : Introduce substituents (e.g., -OH, -Cl) at the 4'-position to assess antimicrobial activity. Bioassays against S. aureus show MIC values <10 µg/mL for chloro derivatives .
- Cytotoxicity Screening : MTT assays on HEK-293 cells reveal IC₅₀ >50 µM, suggesting low toxicity .
Q. Advanced SAR
- Molecular Docking : Docking into C. albicans CYP51 (PDB: 5TZ1) predicts binding via biphenyl-acetyl interactions.
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ >120 min, indicating favorable pharmacokinetics .
What catalyst systems are optimal for large-scale synthesis?
Q. Catalyst Comparison Table
| Catalyst | Yield (%) | Turnover Number (TON) | Reference |
|---|---|---|---|
| Pd-SILP-Fe3O4@SiO₂ | 97 | 450 | |
| Pd(OAc)₂/XPhos | 85 | 300 | |
| NiCl₂(dppe) | 72 | 200 | [N/A] |
Key Insight : Magnetically recoverable Pd-SILP systems reduce metal leaching (<0.1 ppm) and enable reuse for ≥5 cycles .
How does solvent choice impact reaction mechanisms in difluorination processes?
Q. Mechanistic Analysis
- Polar Solvents (e.g., DMSO) : Stabilize zwitterionic intermediates, accelerating trifluorodiketone fragmentation.
- Nonpolar Solvents (e.g., Pentane) : Favor radical pathways, increasing byproduct formation. Optimal results use Et₂O/pentane mixtures (2.5–5% v/v) .
What safety protocols are essential for handling fluorinated biphenyl derivatives?
Q. Key Guidelines
- Ventilation : Use fume hoods to prevent inhalation (GHS Category 4 toxicity) .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats mitigate dermal exposure (LD₅₀ >2000 mg/kg, rat) .
How do structural analogs compare in biological activity?
Q. Comparative Bioactivity Table
| Compound | Structural Feature | IC₅₀ (µM, HEK-293) | Reference |
|---|---|---|---|
| 1-(2',4'-Difluoro-biphenyl-4-yl) | 2',4'-F, acetyl | >50 | |
| 1-(4'-Chloro-biphenyl-4-yl) | 4'-Cl, acetyl | 32 | |
| 1-(2'-Hydroxy-biphenyl-4-yl) | 2'-OH, acetyl | 45 |
Trend : Chloro derivatives exhibit higher cytotoxicity due to enhanced electrophilicity .
What advanced techniques validate crystallographic data for fluorinated derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
